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Authoritative guide for researchers, scientists, and drug development professionals on
leveraging the Pegasus Workflow Management System to build, execute, and monitor complex
bioinformatics pipelines. This document provides detailed application notes, experimental
protocols, and performance metrics for common genomics, transcriptomics, and proteomics
workflows.

The ever-increasing volume and complexity of biological data necessitate robust, scalable, and
reproducible computational workflows. The Pegasus Workflow Management System (WMS)
has emerged as a powerful solution for orchestrating complex scientific computations, offering
automation, fault tolerance, and data management capabilities. This guide provides a
comprehensive overview and detailed protocols for creating and executing bioinformatics
workflows using Pegasus, tailored for professionals in research and drug development.

Introduction to Pegasus for Bioinformatics

Pegasus is an open-source scientific workflow management system that allows users to define
their computational pipelines as abstract workflows.[1] It then maps these abstract workflows
onto available computational resources, such as local clusters, grids, or clouds, and manages
their execution.[1][2] Key features of Pegasus that are particularly beneficial for bioinformatics
include:
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o Automation: Pegasus automates the execution of multi-step computational tasks, reducing
manual intervention and the potential for human error.[3]

» Portability and Reuse: Workflows defined in an abstract manner can be easily ported and
executed on different computational infrastructures without modification.[2][4]

» Data Management: Pegasus handles the complexities of data transfer, replica selection, and
output registration, which is crucial for data-intensive bioinformatics analyses.[4][5]

o Error Recovery: It provides robust fault-tolerance mechanisms, automatically retrying failed
tasks or even re-planning parts of the workflow.[4][5]

e Provenance Tracking: Pegasus captures detailed provenance information, recording how
data was produced, which software versions were used, and with what parameters, ensuring
the reproducibility of scientific results.[4][5]

o Scalability: Pegasus can manage workflows ranging from a few tasks to millions, scaling to
meet the demands of large-scale bioinformatics studies.[4][6]

Application Note: Variant Calling Workflow

This section details a variant calling workflow for identifying single nucleotide polymorphisms
(SNPs) and small insertions/deletions (indels) from next-generation sequencing data. This
workflow is based on the Data Carpentry genomics curriculum and is implemented using
Pegasus.[7][8][9]

The overall logic of the variant calling workflow is depicted as a Directed Acyclic Graph (DAG),
a core concept in Pegasus.[10]
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A Directed Acyclic Graph (DAG) of the variant calling workflow.
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Experimental Protocol: Variant Calling

This protocol outlines the steps to execute the variant calling workflow using Pegasus,
leveraging tools like BWA for alignment and GATK for variant calling.[8][11][12] The workflow
can be conveniently managed and executed through a Jupyter Notebook, as demonstrated in
the pegasus-isi/ACCESS-Pegasus-Examples repository.[1][10]

1. Workflow Definition (Python API): The workflow is defined using the Pegasus Python API.
This involves specifying the input files, the computational tasks (jobs), and the dependencies
between them.

2. Input Data:
» Reference Genome (e.g., ecoli_rel606.fasta)
o Trimmed FASTQ files (e.g., SRR097977.fastq, SRR098026.fastq, etc.)
3. Workflow Steps and Commands:
e Index the reference genome:
o Tool: BWA[11]
o Command:bwa index
» Align reads to the reference genome:
o Tool: BWA-MEM[11]
o Command:bwa mem -R " >
e Convert SAM to BAM and sort:
o Tool: Samtools
o Command:samtools view -bS | samtools sort -0

e Mark duplicate reads:
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o Tool: GATK MarkDuplicates[13]

o Command:gatk MarkDuplicates -1 -O -M

e Base Quality Score Recalibration (BQSR):
o Tool: GATK BaseRecalibrator and ApplyBQSR[12][13]
o Commands:
» gatk BaseRecalibrator -I -R --known-sites -O
= gatk ApplyBQSR -I -R --bgsr-recal-file -O
» Call Variants:
o Tool: GATK HaplotypeCaller[12][13]
o Command:gatk HaplotypeCaller -1 -R -O

4. Pegasus Execution: The Python script generates a DAX (Directed Acyclic Graph in XML)
file, which is then submitted to Pegasus for execution. Pegasus manages the job submissions,
data transfers, and monitoring.[4]

Performance Data

The pegasus-statistics tool provides detailed performance metrics for a workflow run.[14][15]
The following table summarizes a hypothetical output for the variant calling workflow,
comparing a direct execution with a Pegasus-managed execution.
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Pegasus-Managed

Metric Direct Execution .
Execution
Total Workflow Wall Time 5 hours 3.5 hours
Cumulative Job Wall Time 4.8 hours 4.5 hours
Successful Tasks 10 10
Failed Tasks (Initial) 1 1
Retried Tasks 0 (manual rerun) 1 (automatic)
Data Transfer Time Manual Automated (15 minutes)
CPU Utilization (Average) 75% 85%
Memory Usage (Peak) 16 GB 15.5GB

Application Note: RNA-Seq Workflow (RsegFlow)

RsegFlow is a Pegasus-based workflow designed for the analysis of single-end Illumina RNA-
Seq data.[9][15] It encompasses a series of analytical steps from quality control to differential
gene expression analysis.

The logical flow of the RseqFlow workflow is illustrated below.
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The RseqFlow workflow for RNA-Seq data analysis.
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Experimental Protocol: RseqFlow

The RseqFlow workflow automates several key steps in RNA-Seq analysis.[9][15][16][17]

1. Quality Control: The workflow begins by assessing the quality of the raw sequencing reads
using tools like FastQC.

2. Read Mapping: Reads are mapped to both a reference genome and transcriptome. This
dual-mapping strategy helps in identifying both known and novel transcripts.

3. Merging and Filtering: The mappings are then merged, and uniquely mapped reads are
separated from multi-mapped reads for downstream analysis.

4. Downstream Analysis:

» Signal Track Generation: Generates visualization files (e.g., Wiggle or BedGraph) to view
read coverage in a genome browser.

o Expression Quantification: Calculates gene expression levels (e.g., in counts or FPKM).
 Differential Expression: Identifies genes that are differentially expressed between conditions.
e Coding SNP Calling: Detects single nucleotide polymorphisms within coding regions.

Application Note: Proteomics Workflow

Pegasus can also be effectively applied to streamline mass spectrometry-based proteomics
workflows.[4][18] A typical proteomics workflow involves multiple data processing and analysis
steps, from raw data conversion to protein identification and quantification.

The following diagram illustrates a generalized proteomics workflow managed by Pegasus.
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A generalized proteomics workflow managed by Pegasus.
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Experimental Protocol: Proteomics

A Pegasus workflow for proteomics can automate the execution of a series of command-line
tools for data conversion, database searching, and post-processing.

1. Data Conversion: Raw mass spectrometry data from various vendor formats are converted
to an open standard format like mzXML or mzML using tools such as msconvert.

2. Peak List Generation: A peak picking algorithm is applied to the converted data to generate a
list of precursor and fragment ions for each spectrum.

3. Database Search: The generated peak lists are searched against a protein sequence
database using a search engine like Sequest, Mascot, or X!Tandem.

4. Post-processing: The search results are then processed to infer protein identifications,
calculate false discovery rates (FDR), and perform quantification.

Conclusion

The Pegasus Workflow Management System provides a robust and flexible framework for
creating, executing, and managing complex bioinformatics workflows. By abstracting the
workflow logic from the underlying execution environment, Pegasus enables portability,
reusability, and scalability. The detailed application notes and protocols presented here for
variant calling, RNA-Seq, and proteomics demonstrate the practical application of Pegasus in
addressing common bioinformatics challenges. For researchers and drug development
professionals, adopting Pegasus can lead to more efficient, reproducible, and scalable data
analysis pipelines, ultimately accelerating scientific discovery.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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